3-Chloroisoquinolin-4-OL chemical properties and reactivity
3-Chloroisoquinolin-4-OL chemical properties and reactivity
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Chloroisoquinolin-4-ol
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif integral to natural product chemistry and pharmaceutical development.[1][2] As a class of nitrogen-containing heterocycles, isoquinoline derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[3][4][5] Within this important family of compounds, 3-Chloroisoquinolin-4-ol emerges as a highly versatile and valuable synthetic intermediate. Its unique arrangement of functional groups—a reactive chlorine atom, an acidic hydroxyl group, and an aromatic core—provides multiple handles for chemical modification.
This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It offers a comprehensive overview of the physicochemical properties, spectroscopic profile, and key chemical transformations of 3-Chloroisoquinolin-4-ol. By explaining the causality behind its reactivity and providing field-proven protocols for its derivatization, this document serves as a practical resource for leveraging this scaffold in the design and synthesis of novel, biologically active molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is paramount before its use in synthesis. This section details the structural, physical, and spectroscopic characteristics of 3-Chloroisoquinolin-4-ol.
Core Chemical Structure
3-Chloroisoquinolin-4-ol consists of a benzene ring fused to a pyridine ring, with a chlorine substituent at the C-3 position and a hydroxyl group at the C-4 position.

Figure 1. Chemical structure of 3-Chloroisoquinolin-4-ol.
Physicochemical Properties
The key physicochemical data for 3-Chloroisoquinolin-4-ol are summarized below. These values, derived from supplier data and computational predictions, are crucial for planning reactions, purification, and formulation.[6][7]
| Property | Value | Reference |
| CAS Number | 101774-33-8 | [6][7] |
| Molecular Formula | C₉H₆ClNO | [6][7] |
| Molecular Weight | 179.60 g/mol | [6][7] |
| Melting Point | 168.5-169.5 °C (decomposes) | [6] |
| Boiling Point | 425.6 ± 25.0 °C (Predicted) | [6] |
| pKa | 5.26 ± 0.50 (Predicted) | [6] |
| LogP | 2.59 | [6][7] |
| Appearance | Off-white to pale yellow solid | Inferred |
Spectroscopic Characterization
Spectroscopic analysis confirms the identity and purity of 3-Chloroisoquinolin-4-ol. The expected spectral features are as follows:
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¹H NMR: The spectrum will show distinct signals for the protons on the aromatic rings. Protons on the benzene portion of the scaffold will appear in the aromatic region, with coupling patterns indicative of their positions. A singlet corresponding to the C-1 proton and a broad singlet for the hydroxyl proton (which may exchange with D₂O) are also expected. It is worth noting that some isoquinoline derivatives have been reported to exhibit anomalous NMR spectra with significant line broadening, which may be influenced by solvent choice and purity.[8]
-
¹³C NMR: The spectrum will display nine distinct carbon signals corresponding to the isoquinoline core. The chemical shifts will be influenced by the attached functional groups; for instance, the carbons bonded to the chlorine (C-3), oxygen (C-4), and nitrogen atoms will have characteristic downfield shifts.
-
Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretch for the hydroxyl group (around 3200-3400 cm⁻¹), C=C and C=N stretching vibrations from the aromatic system (around 1500-1650 cm⁻¹), and a C-Cl stretching frequency (typically below 800 cm⁻¹).
-
Mass Spectrometry (MS): In Electron Impact (EI) mass spectrometry, the molecule will exhibit a molecular ion peak (M⁺) at m/z corresponding to its molecular weight.[9] A characteristic isotopic pattern, the (M+2) peak, will be observed at approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.[6]
Synthesis of the 3-Chloroisoquinolin-4-ol Scaffold
The preparation of 3-Chloroisoquinolin-4-ol can be achieved through several synthetic routes. One common and effective method involves the oxidation and subsequent hydrolysis of 3-chloroisoquinoline.[6] This transformation provides a reliable pathway to the desired scaffold for further functionalization.
Protocol: Synthesis from 3-Chloroisoquinoline
This multi-step procedure converts commercially available 3-chloroisoquinoline into the target compound.
Step 1: N-Oxide Formation
-
Dissolve 3-chloroisoquinoline (1.0 eq) in glacial acetic acid.
-
Add aqueous hydrogen peroxide (30%, ~2.0 eq) dropwise while maintaining the temperature below 40°C.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC until the starting material is consumed.
-
Carefully neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 3-chloroisoquinoline N-oxide.
Step 2: Rearrangement and Hydrolysis
-
Treat the crude 3-chloroisoquinoline N-oxide from the previous step with acetic anhydride.
-
Heat the mixture, which will likely result in the formation of an intermediate acetate ester.
-
After cooling, add an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Stir the mixture until hydrolysis is complete (monitored by TLC).
-
Acidify the aqueous solution with HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to afford 3-Chloroisoquinolin-4-ol.
Workflow Diagram: Synthesis of 3-Chloroisoquinolin-4-ol
Chemical Reactivity and Key Transformations
The synthetic utility of 3-Chloroisoquinolin-4-ol stems from its three distinct reactive sites: the electrophilic C-3 carbon bearing a chlorine leaving group, the nucleophilic/acidic C-4 hydroxyl group, and the aromatic ring system. This section details the principal reactions that enable the structural diversification of this scaffold.
Nucleophilic Aromatic Substitution (SNAr) at the C-3 Position
The chlorine atom at the C-3 position is activated towards nucleophilic substitution by the electron-withdrawing effect of the ring nitrogen. This allows for the displacement of the chloride ion by a wide range of nucleophiles, including amines, alkoxides, and thiols, providing a straightforward route to diverse derivatives.[10][11][12]
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13]
Protocol: General Procedure for Amination
-
To a solution of 3-Chloroisoquinolin-4-ol (1.0 eq) in a polar aprotic solvent (e.g., DMF or NMP), add the desired amine (1.2-2.0 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq).
-
Heat the reaction mixture at 80-120°C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[14] The C-Cl bond of 3-Chloroisoquinolin-4-ol is an excellent handle for such transformations.
The Suzuki-Miyaura reaction enables the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.[15][16] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 3-Chloroisoquinolin-4-ol (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the reaction to 80-100°C under an inert atmosphere until the starting material is consumed.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify the residue via silica gel chromatography.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[17][18] This method has largely replaced harsher classical methods and offers exceptional scope for synthesizing aryl amines, which are prevalent in pharmaceuticals.[19][20]
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Charge a reaction vial with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq).
-
Add 3-Chloroisoquinolin-4-ol (1.0 eq) and the amine coupling partner (1.1-1.3 eq).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Seal the vessel and heat the mixture to 80-110°C under an inert atmosphere.
-
Monitor the reaction by LC-MS. Upon completion, cool, filter through a pad of celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the product by column chromatography.
Reactions Involving the 4-Hydroxyl Group
The hydroxyl group at the C-4 position can readily undergo O-alkylation or O-acylation to form ethers and esters, respectively.[10] These reactions are useful for modifying the molecule's steric and electronic properties, improving its pharmacokinetic profile, or for use as a protecting group strategy during multi-step syntheses.
-
O-Alkylation (Williamson Ether Synthesis): Treatment with a base (e.g., NaH, K₂CO₃) to form the corresponding alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide), yields the ether derivative.
-
O-Acylation: Reaction with an acylating agent such as an acid chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) provides the corresponding ester.
Applications in Research and Drug Development
The true value of 3-Chloroisoquinolin-4-ol lies in its application as a foundational building block for creating diverse chemical libraries for biological screening. The isoquinoline core is a well-established pharmacophore, and the ability to easily modify the C-3 and C-4 positions allows for systematic structure-activity relationship (SAR) studies.
-
Anticancer and Antimicrobial Agents: Many isoquinoline alkaloids and their synthetic analogs demonstrate potent cytotoxic activity against cancer cell lines and inhibitory effects on various bacterial and fungal strains.[3][5][10] Derivatization of 3-Chloroisoquinolin-4-ol can lead to novel compounds with enhanced efficacy and selectivity.
-
Fungicide Development: Recent studies have shown that 3-isoquinolinyl-4-chromenone derivatives possess significant fungicidal activities, in some cases exceeding those of commercial fungicides.[21] 3-Chloroisoquinolin-4-ol is an ideal starting point for exploring this chemical space.
-
Enzyme Inhibition: A related isomer, 1-Chloroisoquinolin-4-ol, has been reported to inhibit matrix metalloproteinases (MMPs), which are implicated in inflammatory diseases like arthritis. This suggests that derivatives of 3-Chloroisoquinolin-4-ol could be investigated as potential inhibitors for this or other enzyme classes.
Conclusion
3-Chloroisoquinolin-4-ol is a strategically important heterocyclic compound that offers a wealth of opportunities for synthetic chemists. Its well-defined physicochemical properties and predictable reactivity make it an excellent scaffold for the development of novel compounds. The C-3 chlorine atom serves as a versatile handle for nucleophilic substitution and modern palladium-catalyzed cross-coupling reactions, while the C-4 hydroxyl group allows for further functionalization. By providing access to a wide array of substituted isoquinolines, this intermediate will continue to play a crucial role in the discovery of new therapeutic agents and agrochemicals.
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